Mefloquine Hydrochloride

antimalarial efficacy drug resistance clinical treatment outcome

Racemic antimalarial (CAS 51773-92-3) for chloroquine-resistant P. falciparum drug discovery. (−)-Enantiomer achieves 4.3× higher AUC than (+), enabling stereoselective PK/PD modeling. USP/EP/BP reference standard; 97.5% efficacy vs. 85.7% chloroquine failure. ≥8 characterized polymorphs with established PXRD/DSC fingerprints for solid-state studies. 15–33 day half-life—ideal comparator for long-acting injectable formulations. Supplied ≥98% (HPLC). Essential for Pfmdr1 resistance screening and ANDA QC. Request a quote.

Molecular Formula C17H17ClF6N2O
Molecular Weight 414.8 g/mol
CAS No. 51773-92-3
Cat. No. B000244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMefloquine Hydrochloride
CAS51773-92-3
SynonymsLariam
Mefloquine
Mefloquine Hydrochloride
Mephloquine
Ro 21 5998 001
Ro-21-5998-001
Ro215998001
WR 142,490
WR 177,602
WR-142,490
WR-177,602
WR142,490
WR177,602
Molecular FormulaC17H17ClF6N2O
Molecular Weight414.8 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl
InChIInChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H/t12-,15+;/m1./s1
InChIKeyWESWYMRNZNDGBX-YLCXCWDSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>62.2 [ug/mL] (The mean of the results at pH 7.4)

Mefloquine Hydrochloride (CAS 51773-92-3): Core Identity and Physicochemical Baseline for Procurement


Mefloquine hydrochloride is the hydrochloride salt form of mefloquine, a synthetic 4-quinolinemethanol antimalarial agent. It exists as a racemic mixture of (+)-(11S,12R)- and (−)-(11R,12S)-enantiomers [1]. The compound demonstrates a molecular formula of C17H16F6N2O·HCl (molecular weight 414.78 g/mol) and appears as a white to slightly yellow crystalline powder with a melting point range of 250–254°C . It is supplied as a solid with ≥98% purity (HPLC) and exhibits solubility in DMSO (38–50 mg/mL) and ethanol, while remaining insoluble in water . As a blood schizonticide, it is active against the erythrocytic stages of all Plasmodium species including P. falciparum, P. vivax, P. malariae, and P. ovale, but has no effect against exoerythrocytic (hepatic) stages [2].

Mefloquine Hydrochloride (CAS 51773-92-3): Why In-Class Antimalarial Substitution Is Scientifically Invalid


Mefloquine hydrochloride cannot be interchanged with other quinoline antimalarials (e.g., chloroquine) or artemisinin derivatives due to fundamentally distinct pharmacokinetic and pharmacodynamic profiles. While chloroquine and mefloquine both target the parasite's food vacuole, their elimination half-lives differ by orders of magnitude—mefloquine's 2–4 week terminal half-life [1] contrasts sharply with chloroquine's 1–2 month accumulation, producing divergent dosing regimens and resistance selection pressures. Furthermore, the prevalence of P. falciparum resistance markers (Pfcrt, Pfmdr1) renders chloroquine ineffective in many endemic regions, whereas mefloquine retains efficacy against multidrug-resistant strains [2]. The enantiomer-specific pharmacokinetics of racemic mefloquine, with (−)-mefloquine achieving significantly higher peak concentrations and AUC than (+)-mefloquine [3], creates a unique tissue distribution and CNS exposure profile that is not replicated by any single-enantiomer analog or alternative blood schizonticide.

Mefloquine Hydrochloride (CAS 51773-92-3): Quantitative Comparator Evidence for Scientific Selection


Mefloquine vs. Chloroquine: 97.5% vs. 14.3% Treatment Success in Resistant P. falciparum Malaria

In a study conducted in southern Benin where chloroquine resistance is endemic, mefloquine treatment achieved a 97.5% success rate compared with only 14.3% for chloroquine (equivalent to an 85.7% failure rate for chloroquine) [1]. This 83.2 percentage-point difference in efficacy was observed in patients with uncomplicated P. falciparum malaria, demonstrating mefloquine's retained activity in regions where chloroquine has become therapeutically obsolete.

antimalarial efficacy drug resistance clinical treatment outcome

Mefloquine Weekly Prophylaxis: 94% Superior Efficacy vs. Chloroquine in Long-Term Malaria Prevention

In a long-term prophylaxis study, weekly mefloquine (250 mg) was 94% more effective than chloroquine (95% CI 86% to 97%) in preventing P. falciparum and P. vivax malaria [1]. The study also demonstrated that weekly mefloquine was 86% more effective than chloroquine plus proguanil (95% CI 67% to 94%) and 82% more effective than mefloquine taken every other week (95% CI 68% to 90%) [1].

malaria prophylaxis travel medicine comparative effectiveness

Mefloquine Pharmacokinetics: 14–33 Day Terminal Half-Life Enables Weekly Dosing vs. Daily Dosing Required for Doxycycline or Atovaquone-Proguanil

Mefloquine exhibits a terminal elimination half-life ranging from 15 to 33 days (mean approximately 3 weeks) with an apparent volume of distribution of 14–29 L/kg [1]. This extended half-life enables once-weekly prophylactic dosing (250 mg weekly), in contrast to doxycycline (half-life 12–25 hours, requiring daily dosing) and atovaquone-proguanil (half-life 2–3 days for atovaquone, requiring daily dosing) [2]. The large volume of distribution (approximately 20 L/kg) reflects extensive tissue penetration and accumulation [3].

pharmacokinetics half-life dosing interval compliance

Neuropsychiatric Adverse Event Frequency: 0.7% vs. 0.09% Disabling Events in Mefloquine Compared to Chloroquine-Proguanil

In a large postal and telephone survey of 2,395 travelers (1,214 taking mefloquine and 1,181 taking chloroquine plus proguanil), 333 neuropsychiatric adverse events were reported in the mefloquine group compared with 189 events in the chloroquine-proguanil group (P < 0.001) [1]. Disabling neuropsychiatric adverse effects occurred in 0.7% (8/1,214) of mefloquine users versus 0.09% (1/1,181) of chloroquine-proguanil users (P = 0.021) [1].

adverse events neuropsychiatric safety tolerability prophylaxis

Enantiomer-Specific Pharmacokinetics: (−)-Mefloquine AUC 402 μg·h/mL vs. (+)-Mefloquine AUC 94 μg·h/mL (4.3× Difference)

Mefloquine pharmacokinetics are highly stereoselective. In healthy Thai volunteers, the (−)-enantiomer achieved significantly higher peak concentrations and systemic exposure than the (+)-enantiomer: Cmax 0.79 μg/mL vs. 0.46 μg/mL, and AUC 402 μg·h/mL vs. 94 μg·h/mL [1]. This 4.3-fold difference in total exposure between enantiomers has implications for differential tissue distribution and may contribute to the CNS side effect profile, as the (+)-enantiomer is excreted from the brain more rapidly than (−)-mefloquine in murine models [2].

stereoselective pharmacokinetics enantiomers tissue distribution CNS exposure

Polymorphism of Mefloquine Hydrochloride: ≥8 Crystalline Forms with Distinct Solid-State Stability Profiles

Mefloquine hydrochloride exhibits extensive polymorphism, crystallizing in at least eight distinct forms including anhydrous forms (A, B', E, M), solvate forms (B, I), and hydrate forms (C, D) [1]. Under accelerated storage conditions (60°C, 75% relative humidity), form E undergoes transformation to form D, whereas form C demonstrates relative stability without significant change [2]. During long-term storage at room temperature, the α-, δ-, and θ-forms undergo transformation [3]. This polymorphic diversity has direct implications for formulation development, dissolution characteristics, and shelf-life determination.

polymorphism solid-state chemistry pharmaceutical formulation stability

Mefloquine Hydrochloride (CAS 51773-92-3): Evidence-Anchored Research and Industrial Application Scenarios


Antimalarial Drug Discovery: Comparator Compound for Efficacy Testing Against Multidrug-Resistant P. falciparum Strains

Mefloquine hydrochloride serves as a critical comparator/positive control in antimalarial drug discovery programs targeting chloroquine-resistant and multidrug-resistant P. falciparum strains. Its 97.5% treatment success rate in regions with 85.7% chloroquine failure [9] establishes it as a benchmark for evaluating novel compounds against resistant isolates. Researchers should employ mefloquine as a reference standard when screening candidate molecules against Pfmdr1-mutant strains, as these genotypes are specifically associated with altered mefloquine susceptibility and cross-resistance patterns .

Pharmacokinetic Modeling and Long-Acting Antimalarial Formulation Development

Mefloquine hydrochloride's 15–33 day terminal half-life and 14–29 L/kg volume of distribution [9] make it a prototypical long-acting antimalarial for pharmacokinetic/pharmacodynamic (PK/PD) modeling. Its stereoselective pharmacokinetics, with (−)-mefloquine achieving 4.3× higher AUC than (+)-mefloquine , provides a validated system for studying enantiomer-specific drug disposition. Formulation scientists can leverage mefloquine's well-characterized PK profile as a comparator when developing extended-release or long-acting injectable antimalarial formulations intended for weekly or monthly administration [11].

Pharmaceutical Quality Control: Analytical Reference Standard for HPLC Method Development and Validation

Mefloquine hydrochloride is officially recognized as a USP Reference Standard for use in specified quality tests and assays as defined in USP compendia, including Mefloquine Hydrochloride Tablets monographs [9]. The compound is supplied as a Certified Pharmaceutical Secondary Standard with traceability to USP, EP, and BP primary standards . Analytical laboratories utilize mefloquine hydrochloride reference standard for HPLC method development, method validation (AMV), and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production [11]. The compound's USP monograph specifies an assay range of 98.0–102.0% (anhydrous basis), providing a quantitative acceptance criterion for batch release [8].

Solid-State Chemistry Research: Polymorphism and Crystal Engineering Studies

Mefloquine hydrochloride's extensive polymorphism—with ≥8 identified crystalline forms including anhydrous, solvate, and hydrate modifications [9]—makes it a model compound for solid-state chemistry investigations. Researchers studying crystal engineering, solid-state transformation kinetics, and excipient compatibility can employ mefloquine hydrochloride as a well-documented system where form-specific analytical signatures (PXRD, DSC/TGA) are established . The compound's differential stability profiles (form E transforming to form D at 60°C/75% RH while form C remains stable) [11] provides a tractable system for investigating humidity-induced phase transformations relevant to pharmaceutical formulation development.

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